molecular formula C12H13Cl2N3O2 B567724 Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride CAS No. 1253791-51-3

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No. B567724
M. Wt: 302.155
InChI Key: YPFNQAWVMMGKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as ACC-HCl and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial and Anticancer Applications

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride has been explored in scientific research for its potential applications in antimicrobial and anticancer treatments. A study by Hafez et al. (2016) synthesized derivatives of this compound, demonstrating significant antimicrobial activity and higher anticancer activity compared to the reference drug doxorubicin in some cases. This highlights the compound's potential as a basis for developing new therapeutic agents with antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Crystal Structure and Molecular Interactions

Research on the crystal structure and molecular interactions of related pyrazole derivatives provides insights into their stability and potential interactions with biological targets. Achutha et al. (2017) synthesized a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and analyzed its crystal structure, revealing intramolecular hydrogen bonds contributing to structural stability and indicating potential interaction mechanisms with biological molecules (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

Synthesis Methods

Efficient synthesis methods for related pyrazole derivatives are crucial for their application in scientific research and potential therapeutic use. Machado et al. (2011) developed a methodology for synthesizing a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, significantly reducing reaction times and suggesting a more efficient approach for producing these compounds, which could be adapted for Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Safety And Hazards

The safety data sheet for a related compound, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, indicates that it is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound .

properties

IUPAC Name

ethyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2.ClH/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13;/h3-7H,2,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFNQAWVMMGKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693318
Record name Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride

CAS RN

1253791-51-3
Record name Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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